7-Chlorocinnolin-3-ol is derived from cinnoline, which is a bicyclic compound composed of two fused aromatic rings. This compound can be synthesized through various chemical reactions involving starting materials such as chlorinated phenols and other aromatic compounds. It falls under the classification of organic compounds and is particularly noted for its applications in medicinal chemistry due to its potential pharmacological properties.
The synthesis of 7-Chlorocinnolin-3-ol can be achieved through several methods, with one common approach involving the chlorination of cinnoline derivatives. A notable synthetic route includes:
For example, in a specific synthesis, starting from 4-chlorocinnoline, treatment with lithium tetramethylpiperidide followed by formylation can yield intermediates that lead to the final product in good yields .
The molecular structure of 7-Chlorocinnolin-3-ol consists of a cinnoline backbone with a hydroxyl group (-OH) located at the 3-position and a chlorine atom at the 7-position. The structure can be represented as follows:
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
7-Chlorocinnolin-3-ol participates in various chemical reactions typical for aromatic compounds:
These reactions are often influenced by reaction conditions such as temperature, solvent choice, and catalyst presence.
The mechanism of action for 7-Chlorocinnolin-3-ol has been explored in various biological contexts. It is known to exhibit potential anticancer properties by inhibiting specific cellular pathways associated with tumor growth.
Studies have indicated that compounds with similar structures may interact with cellular targets involved in proliferation and apoptosis regulation. For instance, they may inhibit enzymes like kinases or modulate signaling pathways essential for cancer cell survival .
These properties influence its handling in laboratory settings and potential applications in drug formulation.
7-Chlorocinnolin-3-ol has garnered interest in various scientific fields due to its biological activity:
Research continues to explore its full potential in treating diseases such as cancer and other conditions linked to cellular dysregulation .
7-Chlorocinnolin-3-ol is a halogenated diazanaphthalene derivative with the molecular formula C₈H₅ClN₂O, corresponding to a molecular weight of 180.59 g/mol [3] [9]. The IUPAC name 7-chloro-2H-cinnolin-3-one reflects its core structure: a bicyclic system comprising a benzene ring fused to a pyridazine ring (positions 1-2), with a chlorine substituent at position 7 and a carbonyl/hydroxyl group at position 3 [3] [7]. This nomenclature adheres to the systematic numbering of cinnolines, where nitrogen atoms occupy positions 1 and 2. The compound is also cataloged under CAS number 18514-88-0 for its 6-chloro structural isomer, though the CAS for 7-chloro-3-ol itself is inferred via PubChem (CID 251652) [3] [9].
Table 1: Fundamental Identification Data
Property | Value |
---|---|
Molecular Formula | C₈H₅ClN₂O |
Molecular Weight | 180.59 g/mol |
IUPAC Name | 7-Chloro-2H-cinnolin-3-one |
Canonical SMILES | C1=CC(=CC2=NNC(=O)C=C21)Cl |
InChI Key | XWBNQJIVYPOBNF-UHFFFAOYSA-N |
The atomic connectivity of 7-chlorocinnolin-3-ol is defined by its SMILES notation C1=CC(=CC2=NNC(=O)C=C21)Cl
[3]. This describes a fused bicyclic system:
No experimental crystallographic data (e.g., unit cell parameters or space group) for 7-chlorocinnolin-3-ol is available in the provided literature. However, analogous structures like 6-chlorocinnolin-4(1H)-one (CAS 18514-88-0) exhibit planar ring systems stabilized by intramolecular hydrogen bonding and π-stacking [9]. For 7-chlorocinnolin-3-ol, computational modeling predicts a similar planar conformation, with potential intermolecular interactions including:
Experimental spectroscopic data for 7-chlorocinnolin-3-ol is limited, but predictions based on analogous cinnolinones and computational tools (e.g., PubChem Lite) provide insights:
¹³C NMR: Carbonyl carbon (C3) at δ ~160 ppm; chlorine-substituted C7 at δ ~140 ppm; other aromatic carbons between δ 110–135 ppm [9].
Infrared (IR) Spectroscopy:Key stretches predicted:
UV-Vis Spectroscopy:π→π* transitions in the fused aromatic system should yield absorption maxima near 250–280 nm; n→π* transitions from carbonyl groups may appear at 300–350 nm [7].
Mass Spectrometry:Predicted m/z for [M+H]⁺: 181.0163 (C₈H₆ClN₂O⁺), with key fragments from loss of Cl (•, m/z 145), CO (–28 u), or N₂ (–28 u) [3].
Table 2: Predicted Spectroscopic Signatures
Technique | Key Features |
---|---|
¹H NMR | δ 12.5 (s, 1H, N-H), δ 8.2–7.5 (m, 4H, Ar-H) |
IR | 3200–3100 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) |
UV-Vis | λₘₐₓ ~260 nm (π→π), ~310 nm (n→π) |
MS (ESI+) | [M+H]⁺ at m/z 181.016; fragments at 145 (M⁺-Cl), 117 (M⁺-Cl-CO) |
7-Chlorocinnolin-3-ol exhibits tautomerism centered at the C3 position:
O=C1–N=N–C=C1
with an aromatic pyridazine ring. HO–C1=N–N=C–C1
featuring a non-aromatic diimine system [7].The keto form is thermodynamically favored in the solid state due to intramolecular hydrogen bonding (N2–H···O=C3), as observed in related cinnolin-3-ones like 6-chlorocinnolin-4(1H)-one [9]. Isomeric variations include:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: